2-Amino-N-cyclohexyl-N-ethylethane-1-sulfonamide, also known as 2-amino-N-cyclohexyl-N-ethylethanesulfonamide, is a sulfonamide compound with significant relevance in medicinal chemistry and organic synthesis. Its chemical formula is , and it has a molecular weight of 234.36 g/mol. The compound is characterized by the presence of an amino group, a cyclohexyl group, and an ethyl group attached to a sulfonamide structure, which contributes to its biological activity and utility in various applications.
The compound can be sourced from chemical suppliers and manufacturers specializing in organic compounds. It is often produced in laboratories and industrial settings due to its importance in pharmaceutical applications. The CAS number for 2-amino-N-cyclohexyl-N-ethylethane-1-sulfonamide is 953720-94-0, while its hydrochloride form is listed under CAS 1170461-84-3 .
2-Amino-N-cyclohexyl-N-ethylethane-1-sulfonamide falls under the classification of sulfonamides, which are a group of compounds containing a sulfonamide functional group (). This class of compounds is widely recognized for their antibacterial properties and has been utilized in various therapeutic contexts.
The synthesis of 2-amino-N-cyclohexyl-N-ethylethane-1-sulfonamide typically involves the reaction of cyclohexylamine with ethylamine and ethane-1-sulfonyl chloride. This reaction is conducted under controlled conditions using solvents like dichloromethane and bases such as triethylamine to neutralize hydrochloric acid produced during the reaction.
The synthesis can be outlined as follows:
This method has been optimized for high yield and purity, making it suitable for both laboratory and industrial production .
The molecular structure of 2-amino-N-cyclohexyl-N-ethylethane-1-sulfonamide features:
The structural representation can be depicted using SMILES notation: CCN(C1CCCCC1)S(=O)(=O)CCN
.
Key molecular data includes:
2-Amino-N-cyclohexyl-N-ethylethane-1-sulfonamide can undergo several chemical reactions:
The typical conditions for these reactions include:
The mechanism of action of 2-amino-N-cyclohexyl-N-ethylethane-1-sulfonamide primarily involves its interaction with specific molecular targets such as enzymes or receptors. The compound can inhibit enzyme activity by binding to either the active site or an allosteric site, thus preventing substrate binding and subsequent catalytic activity. This mechanism underscores its potential therapeutic applications in various biological systems .
Key physical properties include:
Relevant chemical properties include:
Data regarding boiling point, melting point, and other specific physical constants may vary based on purity and form (free base vs hydrochloride) but are generally consistent with similar compounds in the sulfonamide class .
2-Amino-N-cyclohexyl-N-ethylethane-1-sulfonamide has diverse applications in scientific research and industry:
This compound's unique structural features contribute to its functionality across these applications, making it a valuable asset in both research and industrial contexts.
CAS No.: 125-66-6
CAS No.: 1587-20-8
CAS No.: 75-09-2
CAS No.: 34981-25-4
CAS No.: 951163-61-4
CAS No.: 2409072-20-2